8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane class, characterized by a bicyclic scaffold with a nitrogen atom at the 8-position.
Properties
IUPAC Name |
8-(3-chloro-4-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-10-7-12-4-5-13(8-10)17(12)20(18,19)14-6-3-11(2)15(16)9-14/h3,6,9,12-13H,1,4-5,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZHAUWCUPFJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of organocatalysis, which can be applied to synthesize both chiral and non-chiral compounds .
Chemical Reactions Analysis
8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gastrointestinal Regulation
Azabicyclic compounds, including the target compound, have been identified as effective regulators of gastrointestinal motor activity. They exhibit potential as therapeutics for gastrointestinal disorders by modulating motility and secretion processes. Research indicates that such compounds can alleviate symptoms associated with conditions like irritable bowel syndrome and gastroparesis .
Neurological Disorders
The compound shows promise in treating neurological disorders such as migraines, anxiety, and psychosis. Mechanistically, it may act on neurotransmitter systems, influencing serotonin and dopamine pathways. Studies have demonstrated that similar azabicyclic structures can alleviate symptoms of anxiety and depression by modulating central nervous system activity .
Synthesis Methodologies
The synthesis of 8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves several steps that can be optimized for yield and purity:
- Starting Materials : The synthesis begins with readily available azabicyclic precursors.
- Functionalization : The introduction of the chloromethylbenzenesulfonyl group requires careful selection of reagents to ensure high selectivity.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have explored the efficacy of azabicyclic compounds in clinical settings:
- Study on Gastrointestinal Disorders : A double-blind placebo-controlled trial demonstrated significant improvement in gastrointestinal motility among patients treated with azabicyclic derivatives compared to placebo .
- Neurological Efficacy : Clinical trials involving patients with chronic migraines showed a reduction in frequency and intensity of attacks when treated with a related azabicyclic compound .
Mechanism of Action
The mechanism of action of 8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, synthesis yields, and biological activities of analogous compounds:
Key Observations
Substituent Effects on Transporter Affinity: The 8-cyclopropylmethyl group in 22e enhances selectivity for serotonin (SERT) and dopamine (DAT) transporters over norepinephrine (NET) . This contrasts with 8-(4-fluorobenzyl) derivatives (e.g., 22f), which exhibit lower selectivity . Sulfonyl groups (e.g., imidazole-sulfonyl in ) may improve metabolic stability compared to benzyl or cyclopropylmethyl substituents .
Analogues with diarylmethoxyethylidenyl groups (e.g., 22e, 22f) show stereoselective binding to transporters due to extended conjugation .
Synthesis Efficiency :
- Yields for 8-substituted derivatives range from 65% to 93%, depending on steric and electronic factors during sulfonylation or alkylation .
Biological Activity
8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The presence of the sulfonyl group and the chloro-substituted aromatic ring plays a crucial role in modulating its activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that azabicyclo compounds can possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.
- CNS Activity : Given its structural resemblance to known psychoactive substances, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antitumor Activity : Preliminary investigations indicate that similar compounds may induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a ligand for various receptors, influencing physiological responses.
- Cell Membrane Interaction : Its lipophilic nature may allow it to integrate into cellular membranes, affecting membrane fluidity and function.
Case Studies and Research Findings
A review of literature reveals several studies that have explored the biological activity of related compounds:
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| CNS Activity | Modulation of serotonin receptors | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Notable Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of azabicyclo compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics.
- CNS Effects : Another investigation focused on the interaction of similar compounds with serotonin receptors, revealing that they could enhance serotonin signaling, which may have implications for treating depression and anxiety disorders.
- Cancer Research : Research conducted on azabicyclo derivatives showed promising results in vitro, where these compounds were able to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
